molecular formula C21H25N3O6S B14953735 N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide

N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide

Cat. No.: B14953735
M. Wt: 447.5 g/mol
InChI Key: LUSRHJPQCNWBPJ-UHFFFAOYSA-N
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Description

“N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” is a complex organic compound that features a piperidine ring substituted with a carbamoylphenyl group and a dimethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Carbamoylphenyl Group: This step might involve the reaction of the piperidine derivative with a carbamoyl chloride in the presence of a base.

    Attachment of the Dimethoxybenzenesulfonyl Group: This could be achieved by reacting the intermediate with a sulfonyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be studied for their potential biological activity. They might serve as lead compounds in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features might make it a candidate for the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Carbamoylphenyl)piperidine-3-carboxamide: Lacks the dimethoxybenzenesulfonyl group.

    1-(3,4-Dimethoxybenzenesulfonyl)piperidine-3-carboxamide: Lacks the carbamoylphenyl group.

    N-(4-Carbamoylphenyl)-1-(benzenesulfonyl)piperidine-3-carboxamide: Lacks the methoxy groups on the benzene ring.

Uniqueness

The presence of both the carbamoylphenyl and dimethoxybenzenesulfonyl groups in “N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” imparts unique chemical and physical properties. These features might enhance its reactivity, stability, or biological activity compared to similar compounds.

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25N3O6S/c1-29-18-10-9-17(12-19(18)30-2)31(27,28)24-11-3-4-15(13-24)21(26)23-16-7-5-14(6-8-16)20(22)25/h5-10,12,15H,3-4,11,13H2,1-2H3,(H2,22,25)(H,23,26)

InChI Key

LUSRHJPQCNWBPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(=O)N)OC

Origin of Product

United States

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